molecular formula C10H8F4 B2470024 (2,2,3,3-Tetrafluorocyclobutyl)benzene CAS No. 360-94-1

(2,2,3,3-Tetrafluorocyclobutyl)benzene

Cat. No.: B2470024
CAS No.: 360-94-1
M. Wt: 204.168
InChI Key: HYMKZLVAVCVTDC-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetrafluorocyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a tetrafluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetrafluorocyclobutyl)benzene typically involves the cycloaddition of tetrafluoroethylene with benzene under specific conditions. One common method is the Diels-Alder reaction, where tetrafluoroethylene acts as the dienophile and benzene as the diene. The reaction is usually carried out at elevated temperatures and pressures to facilitate the formation of the cyclobutyl ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cycloaddition process .

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetrafluorocyclobutyl)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • (2,2,3,3-Tetrafluorocyclobutyl)methane
  • (2,2,3,3-Tetrafluorocyclobutyl)ethane
  • (2,2,3,3-Tetrafluorocyclobutyl)propane

Comparison: (2,2,3,3-Tetrafluorocyclobutyl)benzene is unique due to the presence of the benzene ring, which imparts distinct chemical and physical properties compared to its aliphatic counterparts. The aromatic ring enhances the compound’s stability and reactivity, making it more suitable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

(2,2,3,3-tetrafluorocyclobutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMKZLVAVCVTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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